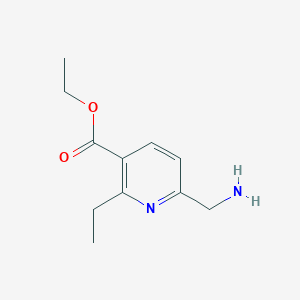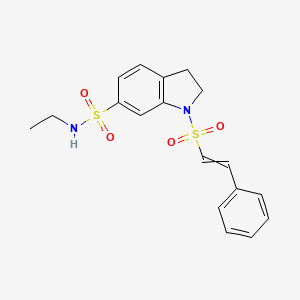
Ethyl 6-(aminomethyl)-2-ethylpyridine-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 6-(aminomethyl)-2-ethylpyridine-3-carboxylate, also known as EAMP, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of Ethyl 6-(aminomethyl)-2-ethylpyridine-3-carboxylate is not fully understood, but it has been suggested that it acts by inhibiting the activity of certain enzymes and proteins in the body. For example, Ethyl 6-(aminomethyl)-2-ethylpyridine-3-carboxylate has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
Ethyl 6-(aminomethyl)-2-ethylpyridine-3-carboxylate has been shown to have various biochemical and physiological effects, including the inhibition of COX-2 activity, the induction of apoptosis (programmed cell death) in cancer cells, and the inhibition of fungal growth. Additionally, Ethyl 6-(aminomethyl)-2-ethylpyridine-3-carboxylate has been shown to have low toxicity in animal studies, indicating that it may be safe for use in humans.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Ethyl 6-(aminomethyl)-2-ethylpyridine-3-carboxylate in lab experiments is its high yield of synthesis, which makes it readily available for use in various applications. Additionally, Ethyl 6-(aminomethyl)-2-ethylpyridine-3-carboxylate has been shown to exhibit a wide range of biological activities, making it a versatile compound for researchers. However, one limitation of using Ethyl 6-(aminomethyl)-2-ethylpyridine-3-carboxylate in lab experiments is its limited solubility in water, which may affect its bioavailability and efficacy.
Direcciones Futuras
There are several future directions for research on Ethyl 6-(aminomethyl)-2-ethylpyridine-3-carboxylate, including the development of new drugs based on its antitumor and anti-inflammatory properties, the synthesis of new compounds using Ethyl 6-(aminomethyl)-2-ethylpyridine-3-carboxylate as a building block, and the exploration of its potential applications in materials science. Additionally, further studies are needed to fully understand the mechanism of action of Ethyl 6-(aminomethyl)-2-ethylpyridine-3-carboxylate and its effects on various biological systems.
Métodos De Síntesis
Ethyl 6-(aminomethyl)-2-ethylpyridine-3-carboxylate can be synthesized using a variety of methods, including the reaction of 2-ethyl-3-pyridinecarboxylic acid with formaldehyde and ammonium chloride, as well as the reaction of ethyl 2-ethyl-3-pyridinecarboxylate with formaldehyde and ammonia. These methods have been reported in various research studies and have been shown to produce high yields of Ethyl 6-(aminomethyl)-2-ethylpyridine-3-carboxylate.
Aplicaciones Científicas De Investigación
Ethyl 6-(aminomethyl)-2-ethylpyridine-3-carboxylate has been studied for its potential applications in various fields, including medicinal chemistry, organic synthesis, and materials science. In medicinal chemistry, Ethyl 6-(aminomethyl)-2-ethylpyridine-3-carboxylate has been shown to exhibit antitumor, anti-inflammatory, and antifungal properties, making it a promising candidate for the development of new drugs. In organic synthesis, Ethyl 6-(aminomethyl)-2-ethylpyridine-3-carboxylate can be used as a building block for the synthesis of various compounds. In materials science, Ethyl 6-(aminomethyl)-2-ethylpyridine-3-carboxylate has been used as a ligand for the synthesis of metal-organic frameworks.
Propiedades
IUPAC Name |
ethyl 6-(aminomethyl)-2-ethylpyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2/c1-3-10-9(11(14)15-4-2)6-5-8(7-12)13-10/h5-6H,3-4,7,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTCRBPWZBVUJLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC(=N1)CN)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 6-(aminomethyl)-2-ethylpyridine-3-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(8-methoxy-3,5-dimethyl-4-oxopyrimido[5,4-b]indol-2-yl)sulfanyl-N-methyl-N-phenylacetamide](/img/structure/B2582559.png)



![2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)amino]-2-methylbutanoic acid](/img/structure/B2582566.png)




![(Z)-methyl 2-(2-((4-((2,6-dimethylmorpholino)sulfonyl)benzoyl)imino)-6-fluorobenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2582578.png)


